6,6-Dibromoindigo

Catalog No.
S597120
CAS No.
19201-53-7
M.F
C16H8Br2N2O2
M. Wt
420.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Dibromoindigo

CAS Number

19201-53-7

Product Name

6,6-Dibromoindigo

IUPAC Name

6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one

Molecular Formula

C16H8Br2N2O2

Molecular Weight

420.05 g/mol

InChI

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H

InChI Key

ZVAPIIDBWWULJN-BUHFOSPRSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br

Synonyms

6,6'-dibromoindigo, tyrian purple

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br

Isomeric SMILES

C1=CC2=C(C=C1Br)N/C(=C/3\C(=O)C4=C(N3)C=C(C=C4)Br)/C2=O

The exact mass of the compound 6,6-Dibromoindigo is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,6'-Dibromoindigo (CAS 19201-53-7), historically known as Tyrian Purple, has transitioned from a natural dye to a highly specialized, hydrogen-bonded organic semiconductor. In modern procurement, it is prioritized for its exceptional thermal stability, deep lowest unoccupied molecular orbital (LUMO) levels, and highly ordered solid-state packing driven by intermolecular hydrogen bonding and π-π stacking [1]. Unlike conventional soluble polymers, this compound is typically processed via vacuum sublimation to yield highly crystalline thin films with a single preferential orientation. Its baseline value proposition lies in its rare ability to support balanced, air-stable ambipolar charge transport, making it a benchmark material for biocompatible organic field-effect transistors (OFETs) and complementary logic circuits [2].

Substituting 6,6'-dibromoindigo with unsubstituted indigo or other halogenated derivatives fundamentally alters device performance and processability. While unsubstituted indigo exhibits some ambipolar behavior, it suffers from significantly lower charge carrier mobilities and poor electron-transport stability in ambient air [1]. Conversely, substituting with highly electronegative analogs, such as fluorinated or chlorinated indigos, shifts the electronic structure so drastically that the material becomes purely n-type, destroying the balanced ambipolarity required for single-component inverters [2]. Furthermore, sourcing 'natural' or crude Tyrian purple extracts introduces critical impurities like 6-bromoindigo and indirubins, which act as charge traps and disrupt the uniform phase formation required for reproducible semiconductor yields [3].

Balanced Ambipolar Charge Carrier Mobility

In organic field-effect transistor (OFET) architectures, 6,6'-dibromoindigo demonstrates highly balanced ambipolar transport compared to unsubstituted indigo. Vacuum-deposited thin films of 6,6'-dibromoindigo achieve electron and hole mobilities of approximately µe ≈ µh = 0.4 cm²/Vs [1]. In contrast, unsubstituted indigo typically exhibits lower overall mobility (often <0.05 cm²/Vs) and less stable electron transport. The addition of the two bromine atoms at the 6,6' positions enhances intermolecular interactions and stabilizes the LUMO, resulting in a nearly order-of-magnitude improvement in balanced mobility [2].

Evidence DimensionElectron and hole mobility (µe and µh)
Target Compound Dataµe ≈ µh = 0.4 cm²/Vs
Comparator Or BaselineUnsubstituted Indigo (µ < 0.05 cm²/Vs with unbalanced transport)
Quantified Difference~8x higher mobility with perfectly balanced ambipolarity
ConditionsVacuum-deposited thin films in OFET devices

Balanced ambipolar mobility allows engineers to fabricate both p-channel and n-channel transistors from a single evaporated material, simplifying the production of organic inverters.

Electronic Tuning vs. Fluorinated Indigoids

The specific selection of bromine at the 6,6' positions provides a precise electronic tuning that is lost when substituting with other halogens. Research indicates that while 6,6'-dibromoindigo maintains ambipolar transport, transitioning to heavily fluorinated analogs (such as those bearing four fluorine atoms or CF3 groups) drops the LUMO level too far, resulting in purely n-type behavior [1]. The moderate electron-withdrawing effect of bromine in 19201-53-7 perfectly balances the HOMO and LUMO levels to allow both hole and electron injection from standard gold electrodes [2].

Evidence DimensionCharge transport polarity
Target Compound DataAmbipolar (both p-type and n-type operation)
Comparator Or BaselineFluorinated/Chlorinated Indigos (Purely n-type operation)
Quantified DifferenceMaintains dual-carrier transport vs. single-carrier restriction
ConditionsSolid-state organic semiconductor devices

Procurement must specify the dibromo derivative to ensure dual-logic capability; substituting with other halogenated indigos will cause complete failure in ambipolar circuit designs.

Phase Purity and Thin-Film Crystallinity

The extreme insolubility of 6,6'-dibromoindigo requires vacuum evaporation for device fabrication, which turns a processing challenge into a morphological advantage. When high-purity synthetic 6,6'-dibromoindigo is evaporated, it forms highly ordered films with a single preferential orientation (single phase) [1]. Crude extracts or low-purity batches containing mono-brominated or indirubin impurities disrupt this crystal lattice, leading to asymmetric peak broadening in diffraction studies and the creation of charge traps [2]. Therefore, procuring synthetically pure 6,6'-dibromoindigo (>98%) is mandatory for reproducible semiconductor morphology.

Evidence DimensionThin-film structural order
Target Compound DataSingle-phase highly ordered crystalline films
Comparator Or BaselineCrude extracts (mixed phases with charge traps)
Quantified DifferenceElimination of multi-phase structural defects and charge traps
ConditionsVacuum evaporation onto substrates

Guarantees reproducible, trap-free charge transport pathways essential for commercial organic electronics manufacturing.

Single-Component Ambipolar Organic Inverters

Because 6,6'-dibromoindigo exhibits balanced hole and electron mobilities (µe ≈ µh = 0.4 cm²/Vs), it is the ideal precursor for fabricating single-component complementary logic circuits. This eliminates the need to pattern separate p-type and n-type materials, streamlining the photolithography or shadow-masking process in organic electronics manufacturing [1].

Biocompatible and Biodegradable Electronics

As a hydrogen-bonded pigment with a natural biological analog, highly pure synthetic 6,6'-dibromoindigo is utilized in the development of implantable or transient bioelectronics. Its robust air stability and insolubility in aqueous biological fluids prevent premature degradation in vivo, outperforming many synthetic soluble polymers [2].

Latent Pigment Precursor Synthesis

For applications requiring solution processing, 6,6'-dibromoindigo serves as the core starting material for synthesizing BOC-protected (tert-butoxycarbonyl) latent pigments. Once spin-coated, thermal cleavage of the BOC groups restores the insoluble, highly ordered hydrogen-bonded network of the parent dibromoindigo, enabling large-area printed electronics [3].

XLogP3

4.1

UNII

2O3DDL8TAF

Other CAS

1277170-99-6

Wikipedia

Tyrian purple

Dates

Last modified: 08-15-2023
Lee et al. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. Nature Chemical Biology, DOI: 10.1038/s41589-020-00684-4, published online 2 November 2020

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